molecular formula C10H9ClN2S2 B1414670 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline CAS No. 1019391-52-6

3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline

Cat. No.: B1414670
CAS No.: 1019391-52-6
M. Wt: 256.8 g/mol
InChI Key: BRIOHPWVNABADU-UHFFFAOYSA-N
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Description

Historical Context in Thiazole Chemistry

The foundation of thiazole chemistry was established through the pioneering work of Arthur Rudolf Hantzsch and Johann Heinrich Weber, who first synthesized and characterized thiazole compounds in 1887. Their seminal publication, titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," provided the fundamental framework for understanding these five-membered heterocyclic systems containing both nitrogen and sulfur atoms. Hantzsch and Weber defined thiazoles as nitrogen and sulfur-containing substances with the formula (CH)₃NS that relate to pyridine in the same manner that thiophene relates to benzene.

The historical development of thiazole chemistry reveals a systematic progression from simple parent compounds to increasingly complex derivatives. Early researchers recognized that thiazole possesses unique electronic properties due to the presence of both nitrogen and sulfur heteroatoms within the five-membered ring system. The sulfur atom contributes two electrons to the aromatic π-system while the nitrogen atom contributes one electron, creating a six-electron aromatic system that satisfies Huckel's rule for aromaticity. This electronic configuration provides thiazole with greater aromatic stability compared to many other five-membered heterocycles.

The evolution of thiazole synthetic methodology has been marked by the development of numerous classical synthetic approaches. The Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, remains one of the most widely employed methods for constructing thiazole rings. Additional synthetic strategies, including the Cook-Heilbron synthesis and various cyclization reactions, have expanded the accessibility of diverse thiazole derivatives and enabled the exploration of more complex molecular architectures.

The incorporation of thiazole systems into aniline-based structures represents a more recent development in this field, building upon decades of fundamental research into both heterocyclic chemistry and aromatic substitution patterns. The specific combination found in this compound reflects the maturation of synthetic methodology that allows for the precise construction of such complex molecular architectures with high selectivity and efficiency.

Discovery and Development of Thiazole Sulfanyl Aniline Derivatives

The development of thiazole sulfanyl aniline derivatives emerged from the broader exploration of heterocyclic compounds designed to combine the unique properties of multiple aromatic systems. Research into these hybrid structures has been driven by the recognition that thiazole rings possess distinctive electronic characteristics that can be enhanced or modified through strategic linkage to other aromatic systems. The sulfur atom serving as a bridging element between thiazole and aniline systems provides a flexible connection that maintains electronic communication while allowing for structural diversity.

Contemporary synthetic approaches to these compounds typically involve nucleophilic substitution reactions where thiazole-2-thiol derivatives react with appropriately substituted halogenated anilines. The development of efficient synthetic pathways has enabled researchers to access a wide range of structural variations within this compound class. The specific derivative this compound represents an optimized molecular design that incorporates both electron-withdrawing and electron-donating substituents to achieve desired electronic properties.

The methodological advancement in synthesizing these compounds has been facilitated by improvements in reaction conditions, catalyst systems, and purification techniques. Modern synthetic protocols often employ mild reaction conditions that preserve the integrity of sensitive functional groups while achieving high yields of the desired products. The development of microwave-assisted synthesis and other advanced techniques has further enhanced the efficiency of preparing these complex heterocyclic systems.

Research into thiazole sulfanyl aniline derivatives has revealed their potential as versatile building blocks for more complex molecular architectures. The presence of multiple reactive sites within these compounds allows for further functionalization through various chemical transformations, including electrophilic substitution, nucleophilic addition, and cross-coupling reactions. This reactivity profile has made these compounds valuable intermediates in the synthesis of more sophisticated organic molecules with targeted properties.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The primary structural framework is based on aniline, which serves as the parent compound, with subsequent modification indicated through appropriate positional descriptors and substituent names. The chlorine atom occupies the 3-position relative to the amino group, while the thiazole sulfanyl substituent is located at the 4-position of the benzene ring.

The thiazole component of the molecule is designated as 4-methyl-1,3-thiazol-2-yl, indicating the presence of a methyl group at the 4-position of the thiazole ring and attachment through the 2-position. The sulfanyl linkage connects this thiazole system to the aniline scaffold, creating the complete molecular architecture. This nomenclature system provides a precise description of the molecular structure that allows for unambiguous identification of the compound within chemical databases and literature.

Property Value
Chemical Abstracts Service Number 1019391-52-6
Molecular Formula C₁₀H₉ClN₂S₂
Molecular Weight 256.77 g/mol
International Chemical Identifier Key BRIOHPWVNABADU-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System Nc1ccc(c(c1)Cl)Sc1scc(n1)C

Classification of this compound places it within several overlapping categories of organic chemistry. Primarily, it belongs to the class of thiazole derivatives, which are five-membered heterocyclic compounds containing both nitrogen and sulfur atoms. Additionally, it is classified as an aniline derivative due to the presence of the amino-substituted benzene ring. The sulfanyl linkage between these systems places it within the broader category of thioether compounds, specifically those involving aromatic systems.

The compound also falls within the classification of halogenated organic compounds due to the presence of the chlorine substituent. This multifaceted classification reflects the complex nature of the molecular structure and indicates the diverse chemical properties that might be expected from such a compound. The combination of these structural features creates a molecule that exhibits characteristics derived from each of its constituent components while potentially displaying emergent properties that arise from their specific arrangement and electronic interactions.

Position in the Landscape of Heterocyclic Compounds

Within the broader landscape of heterocyclic chemistry, this compound occupies a distinctive position as a hybrid compound that bridges multiple important classes of organic molecules. Thiazole heterocycles have been recognized as privileged structures in medicinal chemistry and materials science due to their unique electronic properties and diverse reactivity patterns. The five-membered ring system containing both nitrogen and sulfur provides a compact aromatic framework with multiple sites for potential modification and functionalization.

The compound's position within heterocyclic chemistry is further defined by its relationship to other sulfur-containing heterocycles. While thiazoles share certain characteristics with other five-membered heterocycles such as thiophenes and pyrroles, the presence of both nitrogen and sulfur atoms creates a unique electronic environment that distinguishes thiazoles from their analogs. The π-electron system in thiazoles exhibits greater delocalization compared to corresponding oxazoles, resulting in enhanced aromaticity that is evidenced by nuclear magnetic resonance spectroscopy studies.

Contemporary research has demonstrated that thiazole derivatives serve as versatile scaffolds for the development of compounds with diverse applications. The thiazole ring system has been incorporated into numerous natural products, pharmaceutical agents, and materials with specialized properties. The specific derivative under examination represents an evolution of this heterocyclic platform, incorporating additional aromatic systems and functional groups to create a more complex molecular architecture with potentially enhanced properties.

Heterocyclic System Ring Size Heteroatoms Aromatic Character Electronic Properties
Thiazole 5 N, S High π-electron delocalization
Oxazole 5 N, O Moderate Less delocalization than thiazole
Thiophene 5 S High Benzene-like properties
Pyrrole 5 N Moderate Electron-rich system

The integration of thiazole systems with aniline derivatives through sulfur linkages represents a sophisticated approach to molecular design that leverages the complementary properties of these different structural elements. Aniline derivatives are well-established as versatile building blocks in organic synthesis, providing amino functionality that can participate in a wide range of chemical transformations. The combination of these systems creates molecules that potentially exhibit properties derived from both components while offering new possibilities for chemical modification and application.

This compound's position within the heterocyclic landscape is also influenced by its potential for further derivatization. The presence of multiple reactive sites, including the amino group, the chlorine substituent, and the heterocyclic systems, provides numerous opportunities for additional chemical transformations. This reactivity profile places the compound within the category of synthetic intermediates that can serve as platforms for accessing more complex molecular structures with tailored properties for specific applications.

Properties

IUPAC Name

3-chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S2/c1-6-5-14-10(13-6)15-9-3-2-7(12)4-8(9)11/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIOHPWVNABADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline typically involves the reaction of 3-chloroaniline with 4-methyl-1,3-thiazole-2-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is being explored for its potential therapeutic applications:

  • Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi, making this compound a candidate for developing new antimicrobial agents .
  • Cancer Research: The compound's structural features may allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that similar thiazole-containing compounds exhibit cytotoxic effects against cancer cell lines, indicating potential for further investigation in oncology .

Materials Science

The compound's unique chemical structure allows it to be utilized in materials science:

  • Fluorescent Dyes: The thiazole moiety can enhance the fluorescence properties of compounds, making them useful as fluorescent dyes in biological imaging and sensing applications. Research into similar compounds shows promise for use in cellular imaging due to their ability to emit fluorescence under specific conditions .

Case Study 1: Antimicrobial Properties

A study conducted on thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring could enhance effectiveness, suggesting that this compound may also exhibit similar or improved properties.

Case Study 2: Fluorescent Imaging

In a recent investigation into fluorescent probes for hypoxia detection in cancer cells, compounds with thiazole structures were shown to effectively localize within hypoxic regions and emit strong fluorescence signals. This suggests that derivatives like this compound could be developed as imaging agents for tumor hypoxia studies.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or by binding to essential proteins, thereby disrupting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs include:

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents (Aniline Ring) Substituents (Heterocycle) Molecular Weight (g/mol) Key Properties/Applications
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline C₁₀H₉ClN₂S₂ Cl (position 3) 4-methyl (thiazole) 256.77 Potential kinase inhibitor
2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline C₁₁H₁₂N₂S₂ CH₃ (position 2) 4-methyl (thiazole) 236.36 Higher lipophilicity
4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline C₁₅H₁₁ClN₂S None 4-chlorophenyl (thiazole) 286.77 Bulky substituent; reduced solubility
3-Chloro-4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline C₁₂H₁₃ClN₂S Cl (position 3), CH₃ (position 4) 2-methyl (thiazole) 252.76 Enhanced steric hindrance
3-Chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline C₉H₉ClN₄S Cl (position 3) 4-methyl (triazole) 240.71 Triazole’s hydrogen-bonding potential

Key Findings

Thiazole vs. Triazole: Replacing the thiazole with a triazole (C₉H₉ClN₄S) alters hydrogen-bonding capacity, which may influence binding affinity in enzyme inhibition .

Steric and Solubility Considerations: The 4-chlorophenyl-substituted thiazole (C₁₅H₁₁ClN₂S) exhibits reduced aqueous solubility due to its bulky aromatic substituent, limiting bioavailability compared to the target compound .

Synthetic Accessibility :

  • The target compound can be synthesized via reductive amination (NaBH₄/I₂) under mild conditions, similar to methods described for pyrazolylamine derivatives . In contrast, analogs like 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline require multi-step protocols involving substitution and condensation reactions .

Collision Cross-Section (CCS) Data :

  • The target compound’s predicted CCS for [M+H]+ is 152.2 Ų , suggesting a compact molecular geometry conducive to membrane permeability . Comparable data for analogs is unavailable, limiting direct pharmacokinetic comparisons.

Biological Activity

3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is a thiazole derivative that has garnered attention for its diverse biological activities. This compound, with a molecular formula of C10H9ClN2S2C_{10}H_9ClN_2S_2 and a molecular weight of 256.8 g/mol, exhibits potential in various fields including medicinal chemistry and agricultural applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloroaniline with 4-methyl-1,3-thiazole-2-thiol in the presence of bases such as sodium hydroxide or potassium carbonate. The reaction is usually conducted in solvents like ethanol or dimethylformamide at elevated temperatures to ensure complete conversion of reactants to the desired product .

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi. For instance, the compound has been evaluated for its minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results .

Antitumor Activity

The compound's structural characteristics contribute to its potential as an anticancer agent. A study focusing on thiazole-based compounds reported that similar derivatives exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action is believed to involve the induction of apoptosis, characterized by increased levels of pro-apoptotic proteins like Bax and caspase activation .

CompoundCell LineIC50 (µg/mL)Mechanism
This compoundMCF-7TBDInduces apoptosis
Similar Thiazole DerivativeHepG210.10Induces cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural features. The presence of electron-donating groups such as methyl at specific positions on the phenyl ring has been correlated with enhanced activity. For example, modifications that increase lipophilicity or alter electronic properties can significantly affect the compound's potency against cancer cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that thiazole derivatives have varied solubility profiles, affecting their absorption and distribution in biological systems. This compound is reported to be slightly soluble in water but more soluble in organic solvents, which may influence its bioavailability and therapeutic efficacy . Toxicological assessments are crucial for understanding the safety profile of this compound; however, specific data on toxicity for this particular derivative remains limited.

Case Studies

In a notable case study involving thiazole derivatives, researchers synthesized a series of compounds similar to this compound and evaluated their anticancer properties. The study concluded that certain modifications led to compounds with IC50 values significantly lower than standard chemotherapeutics like doxorubicin, highlighting the potential for developing new anticancer agents based on this scaffold .

Q & A

Q. Q1. What are the standard synthetic routes for 3-chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via substitution and reduction reactions. For example:

  • Substitution Reaction : Reacting 3-chloro-4-fluoronitrobenzene with a thiazole derivative (e.g., 4-methyl-1,3-thiazole-2-thiol) under alkaline conditions generates a nitro-intermediate .
  • Reduction : The nitro group is reduced to an amine using iron powder under acidic conditions. Yields depend on pH, temperature, and catalyst purity. For instance, iron powder reduction in HCl achieves ~70–80% conversion .
  • Optimization : Microwave-assisted synthesis or alternative reducing agents (e.g., Pd/C with H₂) may improve efficiency but require rigorous inert atmosphere control .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?

Methodological Answer:

  • Structural Elucidation : Use X-ray crystallography (e.g., SHELX programs for refinement ) or NMR (¹H/¹³C, HSQC, HMBC) to confirm the sulfanyl-thiazole linkage and aromatic substitution pattern.
  • Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) are standard. Purity ≥95% is typical for research-grade material .
  • Crystallographic Data : For example, similar thiazole-containing compounds show bond angles of 105–110° for C–S–C in the thiazole ring, confirmed via ORTEP-III visualization .

Advanced Research Questions

Q. Q3. How does the electronic nature of the 4-methylthiazole substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 4-methylthiazole group acts as an electron-withdrawing substituent due to its aromatic heterocycle, polarizing the aniline’s aromatic ring. This enhances electrophilic substitution at the para-position to the sulfanyl group.

  • Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd(OAc)₂ catalysis. Monitor regioselectivity via LC-MS and compare with DFT calculations (e.g., Gaussian09) to predict electron density distribution .
  • Data Interpretation : Contrast reactivity with analogs lacking the methyl group (e.g., 4-H-thiazole derivatives) to isolate steric vs. electronic effects .

Q. Q4. What challenges arise in crystallizing this compound, and how can they be addressed for high-resolution structural studies?

Methodological Answer:

  • Challenges : The compound’s flexibility (due to the sulfanyl linker) and low solubility in common solvents (e.g., DMSO, EtOH) complicate crystallization.
  • Solutions :
    • Use mixed solvents (e.g., CHCl₃/hexane) for slow vapor diffusion.
    • Co-crystallize with heavy atoms (e.g., W or Pt complexes) to enhance diffraction, as demonstrated in related thiazole-tungsten structures .
    • Refine data using SHELXL-2018 with TWINABS for handling twinned crystals .

Q. Q5. How do structural modifications at the aniline or thiazole moieties affect bioactivity in kinase inhibition studies?

Methodological Answer:

  • Case Study : Replace the 4-methyl group on the thiazole with trifluoromethyl (CF₃) to assess hydrophobicity impacts on binding to kinase ATP pockets (e.g., p38 MAP kinase) .
  • Experimental Workflow :
    • Synthesize derivatives via nucleophilic aromatic substitution .
    • Test inhibitory activity using ELISA-based kinase assays (IC₅₀ values).
    • Perform molecular docking (AutoDock Vina) to correlate substituent size/electronics with binding affinity .
  • Contradictions : Some analogs show reduced activity despite increased lipophilicity, suggesting steric clashes in the active site .

Q. Q6. What strategies resolve contradictory data in mechanistic studies of sulfanyl-thiazole bond cleavage?

Methodological Answer:

  • Problem : Discrepancies in cleavage rates under acidic vs. oxidative conditions.
  • Strategies :
    • Use isotopic labeling (e.g., ³⁴S) to track bond cleavage via LC-MS/MS.
    • Perform kinetic studies (UV-Vis monitoring at λ = 320 nm for disulfide formation).
    • Compare with DFT-computed activation energies for S–C bond scission pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline

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